molecular formula C7H8O3 B6171051 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 64197-91-7

1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No. B6171051
CAS RN: 64197-91-7
M. Wt: 140.1
InChI Key:
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Description

1-Methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione (MOH) is a cyclic ketone that has been studied extensively in recent years due to its unique properties and potential applications in various fields. MOH is a promising compound for use in organic synthesis, drug discovery, and material science. MOH is a versatile molecule that can be used as a reactant, intermediate, or product in a variety of synthetic pathways. Additionally, MOH has demonstrated potential as a lead compound in drug discovery and development.

Scientific Research Applications

1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has been studied extensively in the fields of organic synthesis, drug discovery, and material science. In organic synthesis, 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione can be used as a reactant, intermediate, or product in a variety of synthetic pathways. In drug discovery and development, 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has demonstrated potential as a lead compound. In material science, 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has been studied as a potential precursor for the synthesis of nanomaterials.

Mechanism of Action

1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has been studied extensively in recent years due to its unique properties and potential applications. The mechanism of action of 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione is not yet fully understood, however, it is believed to act as a chelator, forming complexes with metal ions. Additionally, 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has been shown to interact with enzymes, modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione are not yet fully understood. In vitro studies have demonstrated that 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has the potential to modulate the activity of enzymes, which could have implications for its potential therapeutic use. Additionally, 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione has been shown to interact with metal ions, which could potentially have implications for its use in material science.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione in laboratory experiments include its low cost and availability, its versatility as a reactant, intermediate, or product in a variety of synthetic pathways, and its potential as a lead compound in drug discovery and development. The main limitation of using 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione in laboratory experiments is its lack of understanding of the biochemical and physiological effects and mechanisms of action.

Future Directions

Future research should focus on further elucidating the biochemical and physiological effects and mechanisms of action of 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione. Additionally, further research should focus on exploring the potential applications of 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione in organic synthesis, drug discovery and development, and material science. Finally, further research should focus on optimizing the synthesis methods for 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione, in order to increase its cost efficiency and availability.

Synthesis Methods

1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione can be synthesized through a variety of methods. The most common synthesis method is the Knoevenagel condensation, which involves the condensation of an aldehyde and a ketone in the presence of an acid catalyst. Additionally, 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione can be synthesized via a Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic product. Finally, 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione can be synthesized via a Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione involves the cyclization of a precursor compound followed by oxidation to form the final product.", "Starting Materials": [ "2-methyl-1,3-butadiene", "maleic anhydride", "sodium hydroxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "The first step involves the reaction of 2-methyl-1,3-butadiene with maleic anhydride in the presence of sodium hydroxide to form the precursor compound, 2-methyl-4-oxohept-2-enedioic acid.", "The precursor compound is then cyclized by heating with acetic acid to form the intermediate, 1-methyl-3-oxabicyclo[3.2.0]hept-2-ene-4,6-dione.", "The final step involves the oxidation of the intermediate with hydrogen peroxide in the presence of acetic acid to form the desired product, 1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione." ] }

CAS RN

64197-91-7

Product Name

1-methyl-3-oxabicyclo[3.2.0]heptane-2,4-dione

Molecular Formula

C7H8O3

Molecular Weight

140.1

Purity

95

Origin of Product

United States

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